![molecular formula C10H10BrNO B11794749 4-Bromo-2-ethylisoindolin-1-one](/img/structure/B11794749.png)
4-Bromo-2-ethylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethylisoindolin-1-one is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Solventless Conditions: A green chemistry approach that involves heating the reactants without the use of solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-ethylisoindolin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Isoindolines: Products with different functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states, leading to new chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethylisoindolin-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethylisoindolin-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Similar Compounds:
2-Ethylisoindolin-1-one: Lacks the bromine atom, leading to different reactivity and biological properties.
4-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, resulting in distinct chemical behavior.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10BrNO |
---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-8-7(10(12)13)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
WAKIQYHEQWWJHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2=C(C1=O)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.